Dipropyl adipate
Description
Enzymatic Polycondensation
Enzymatic polycondensation has emerged as a sustainable method for polyester (B1180765) synthesis. Lipases, particularly Candida antarctica lipase (B570770) B (CALB), are frequently employed as biocatalysts due to their high selectivity and efficiency under mild conditions. chemrxiv.orgdiva-portal.orgresearchgate.net
Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is a versatile and widely used biocatalyst for the synthesis of aliphatic polyesters. mdpi.commdpi.com It facilitates the polycondensation of dicarboxylic acids or their esters with diols. researchgate.netmdpi.com For instance, CALB has been used to catalyze the polycondensation of adipic acid with various diols, such as 1,8-octanediol, to produce polyesters with number-average molecular weights (Mn) reaching up to 17,800 g/mol . mdpi.com The enzyme's high thermal stability, broad substrate specificity, and regio-, chemo-, and enantioselectivity make it a preferred choice for such polymerizations. diva-portal.org
The enzymatic process typically involves a two-stage method. Initially, an oligomerization step is carried out, which is then followed by a polycondensation step under vacuum to remove the condensation byproducts and drive the reaction toward higher molecular weight polymers. mdpi.com Studies have shown that the oligomerization time can be optimized, with maximum monomer conversion often achieved within two hours, preventing unnecessary prolongation of the reaction. mdpi.com
| Catalyst | Monomers | Reaction Type | Key Findings | Reference |
| Lipase CAL-B (Novozym 435) | Adipic acid and 1,8-octanediol | Polycondensation | Achieved Mn of 17,800 g/mol at 70°C in 24 hours. | mdpi.com |
| Lipase CAL-B (Novozym 435) | Diethyl adipate (B1204190) and 1,6-hexanediol | Two-step transesterification and polycondensation | Oligomerization optimized to a maximum of two hours. | mdpi.com |
| Lipase CAL-B | Divinyl adipate and glycerol (B35011) | Polycondensation | The degree of branching increased from 5% to 30% with a temperature increase from 50°C to 70°C. | mdpi.com |
The choice between performing polycondensation in bulk (solvent-free) or using a solvent like diphenyl ether has significant implications for the environmental impact and the properties of the resulting polymer. acs.orgchemrxiv.org
Bulk polycondensation is considered a more environmentally friendly and resource-efficient method. acs.orgchemrxiv.org It generates significantly less waste, as evidenced by a lower E-factor (environmental factor), which can be approximately three times lower than that of solvent-based processes. acs.orgchemrxiv.org This method reduces material consumption and energy requirements. chemrxiv.orgresearchgate.net However, a key consideration for bulk polymerization is ensuring the polyester remains molten throughout the reaction to maintain enzyme activity, which may limit its application to polyesters with lower melting points. researchgate.net
Solvent-based polycondensation, often utilizing solvents like diphenyl ether, can sometimes yield polymers with higher molecular weights, making it a preferred method in certain applications. acs.orgchemrxiv.orgresearchgate.net Despite the potential for higher molecular weight products, the use of solvents contributes to a higher E-factor and greater environmental impact. acs.orgchemrxiv.org
| Method | Advantages | Disadvantages | Reference |
| Bulk Polycondensation | Lower E-factor (less waste), reduced resource and energy consumption. | May be limited to polymers with low melting points to maintain enzyme activity. | acs.orgchemrxiv.orgresearchgate.net |
| Solvent-Based Polycondensation (e.g., Diphenyl ether) | Can yield higher molecular weight polymers. | Higher E-factor (more waste), greater environmental impact. | acs.orgchemrxiv.orgresearchgate.net |
One-Pot Reaction Systems for Adipate Esters
The development of one-pot reaction systems, particularly from biomass-derived precursors, represents a significant advancement in the sustainable production of adipate esters. These systems integrate multiple reaction steps into a single reactor, enhancing efficiency and reducing waste.
Adipate esters can be synthesized from renewable resources like glucose. berkeley.edugoogle.com Glucose can be oxidized to produce glucaric acid, which then serves as a precursor for adipic acid and its esters. berkeley.edugoogle.comacs.org Potassium D-glucarate, a salt of glucaric acid, is a commercially available starting material for these processes. The conversion of these biomass-derived molecules into adipate esters is a key step in creating bio-based nylons and other polymers. rsc.org
The conversion of biomass precursors like potassium D-glucarate into adipate esters involves a series of catalytic reactions. tandfonline.com A common pathway includes deoxydehydration (DODH), hydrogenation, and esterification, which can be performed in a one-pot system.
This tandem process often employs a bimetallic catalyst system, such as a combination of palladium (Pd) and rhenium (Re) catalysts. berkeley.eduacs.org For instance, a one-pot reaction using a Re/Pd catalyst system in an alcohol solvent can convert potassium D-glucarate into diisopropyl adipate with yields as high as 76%. The alcohol serves as both a solvent and a reductant in the DODH step and as the esterifying agent. The reaction mechanism involves the deoxydehydration of the glucarate, followed by the hydrogenation of the resulting unsaturated intermediates and subsequent esterification to form the final adipate ester. tandfonline.com
| Starting Material | Catalyst System | Reaction Steps | Product | Key Findings | Reference |
| Potassium D-glucarate | Re/Pd catalyst system, alcohol solvent | One-pot Deoxydehydration, Hydrogenation, Esterification | Diisopropyl adipate | Achieved a yield of 76%. | |
| D-glucose derived Glucaric acid | Pt/CNT, Amberlyst-15, Pd-ReOx/AC | Oxidation, Esterification-Hydrodeoxygenation | Dimethyl adipate | Over 95% yield of DMA from isolated K-GA. | tandfonline.com |
| Mucic Acid | Ir-ReOx/C | Deoxydehydration (DODH), Catalytic Transfer Hydrogenation (CTH) | Adipate esters | Good yield (63%) without high-pressure H2. | rsc.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dipropyl hexanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O4/c1-3-9-15-11(13)7-5-6-8-12(14)16-10-4-2/h3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKOUWLLFHNBUDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)CCCCC(=O)OCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6044511 | |
| Record name | Dipropyl hexanedioate | |
| Source | EPA DSSTox | |
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Molecular Weight |
230.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear colourless liquid; Light rubbing alcohol aroma | |
| Record name | Dipropyl hexanedioate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041614 | |
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| Record name | Dipropyl adipate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1943/ | |
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Boiling Point |
273.00 to 274.00 °C. @ 760.00 mm Hg | |
| Record name | Dipropyl hexanedioate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041614 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
very slightly, Very slightly soluble in water, Soluble (in ethanol) | |
| Record name | Dipropyl hexanedioate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041614 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Dipropyl adipate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1943/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.979-0.983 (20°) | |
| Record name | Dipropyl adipate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1943/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
106-19-4 | |
| Record name | Dipropyl adipate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Adipic acid, dipropyl ester | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106194 | |
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| Record name | Dipropyl adipate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4894 | |
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| Record name | Hexanedioic acid, 1,6-dipropyl ester | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Dipropyl hexanedioate | |
| Source | EPA DSSTox | |
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| Record name | Dipropyl adipate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.066 | |
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| Record name | DIPROPYL ADIPATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WB3LW508W0 | |
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| Record name | Dipropyl hexanedioate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041614 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-20 °C | |
| Record name | Dipropyl hexanedioate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041614 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanistic Studies of Esterification and Transesterification
The synthesis of dipropyl adipate (B1204190) typically occurs through the esterification of adipic acid with propanol (B110389). This reaction is generally initiated by protonating the carboxylic acid with an acid catalyst, which is then followed by a nucleophilic attack from the alcohol to form an intermediate that ultimately yields the ester. europa.eu
Transesterification, the process of exchanging the alcohol group of an ester with another alcohol, is another relevant reaction. In the context of adipate esters, this can be catalyzed by enzymes or chemical catalysts. Mechanistic studies, particularly for transesterification catalyzed by zinc carboxylates, have explored various pathways. One proposed mechanism involves the initial coordination of the alcohol with the zinc ion, followed by a carboxylate shift and co-coordination of the triglyceride. conicet.gov.ar
Purification and Isolation Methodologies for High Purity Dipropyl Adipate
Water Washing and Dealcoholization Processes
After the primary esterification reaction, the resulting mixture contains this compound, excess propanol (B110389), water, and the acid catalyst. The initial purification step is typically water washing. In this process, water is added to the esterified mixture. This allows for the separation of water-soluble impurities. The mixture is stirred and then allowed to stand, leading to the formation of two distinct layers. The aqueous layer, containing dissolved impurities, is then removed. google.com
Following the water wash, a dealcoholization step is performed to remove the excess n-propyl alcohol from the crude ester. google.com This is an essential step to purify the product and recover unreacted alcohol for potential reuse. The removal of excess alcohol from the reaction mixture prepares the crude product for the final refining stage. google.comsmolecule.com This process typically yields a crude this compound product that requires further purification to remove remaining acidic impurities and colored substances. google.comgoogle.com
Application of Refining Agents (e.g., calcium oxide, activated carbon)
The final refining stage, often termed neutralization or bleaching, involves treating the crude this compound with a mixture of refining agents to neutralize residual acidity and remove color. This method can serve as an alternative to high-vacuum distillation, thereby saving on equipment investment and reducing production costs. google.comgoogle.com
Commonly used refining agents include a combination of basic oxides and adsorbent materials. For instance, a mixture of calcium oxide, magnesium oxide, activated carbon, and silica can be used. google.com In other documented methods, the refining agent is a blend of calcium hydroxide (B78521), magnesium hydroxide, activated carbon, and magnesium sulfate. google.comgoogle.com These agents are added to the washed and dealcoholized product and stirred for a period, typically one hour, to ensure thorough mixing and reaction. google.comgoogle.com
Calcium oxide and calcium hydroxide act as neutralizing agents, reacting with residual acid catalysts (like sulfuric acid) and any unreacted adipic acid. google.comgoogle.com Activated carbon is a highly porous material with a large surface area, making it an effective adsorbent for colored impurities and other organic by-products, ultimately improving the product's color value. google.comgoogle.com The solid refining agents and the neutralized impurities are subsequently removed through filtration, yielding the final this compound product with high purity. google.comgoogle.comgoogle.com
Research findings from various preparation methods indicate that the use of these refining agents consistently produces a high-purity product. The tables below summarize the composition of refining agent mixtures and the quality of the resulting adipate esters as described in specific synthesis patents.
Table 1: Composition of Refining Agent Mixtures for Adipate Ester Purification
| Base Component 1 | Base Component 2 | Adsorbent | Stabilizer/Other | Weight Ratio | Source |
|---|---|---|---|---|---|
| Calcium Hydroxide | Magnesium Hydroxide | Activated Carbon | Magnesium Sulfate | 1:1:2:1 | google.com |
| Calcium Oxide | Magnesium Oxide | Activated Carbon | Silica | 1:1:2:1 | google.com |
Table 2: Product Quality After Refining with Agent Mixtures
| Product | Final Purity | Color (Platinum-Cobalt Scale) | Source |
|---|---|---|---|
| This compound | 99.5% | < 30 | google.com |
| Di-n-butyl Adipate | 99.5% | < 30 | google.com |
Chromatographic Methods for Separation and Quantification
Chromatography is a cornerstone for the analysis of adipate esters, enabling their separation and precise measurement in various samples, from environmental to biological.
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the determination of adipate esters, including this compound, in diverse matrices such as food, water, and plasma. nih.govmdpi.comresearchgate.net The method typically involves an extraction step to isolate the analytes from the sample matrix, followed by chromatographic separation and mass spectrometric detection.
For instance, in the analysis of plasticizers in food samples, a common procedure involves extracting homogenized meal samples with acetonitrile, followed by a lipid removal step using n-hexane. nih.gov The extract is then cleaned up using a dual-layer column of Florisil and Bondesil PSA before being subjected to GC-MS analysis. nih.gov The mass spectrometer is often operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target compounds. nih.govmdpi.com The selection of specific mass-to-charge ratio (m/z) values, such as m/z 129 for di(2-ethylhexyl) adipate (DEHA), allows for precise identification and quantification. mdpi.com
The effectiveness of these GC-MS methods is demonstrated by their performance metrics from various studies.
Table 1: Performance of GC-MS Methods for Adipate Ester Analysis
| Analyte | Matrix | Recovery (%) | Detection Limit (ng/g) | Source |
|---|---|---|---|---|
| Di(2-ethylhexyl) adipate (DEHA) | Fortified Food Mixture | 62.5–140.8% | 0.1–23 | nih.gov |
| Dipropyl phthalate (B1215562) (DPP) | Tap Water | 64-84% | - | mdpi.com |
| Di(2-ethylhexyl) adipate (DEHA) | Rabbit Plasma & Beverages | 96.2-134.4% | 10 ng/mL | researchgate.net |
High-Performance Thin-Layer Chromatography (HPTLC) offers a simple, cost-effective, and high-throughput alternative for the analysis of adipate esters. polarresearch.net This technique is particularly useful for screening complex samples and has been successfully applied to quantify di(2-ethylhexyl) adipate (DEHA) in biological tissues. polarresearch.net
In a study analyzing DEHA in Antarctic krill, a method was developed using ultrasonic solvent extraction with anhydrous ethanol. The extract was then purified by silica-gel column chromatography. polarresearch.net The HPTLC analysis was performed on a GF254 plate with a developing solvent system composed of petroleum ether, ethyl acetate, acetone, and glacial acetic acid. polarresearch.net Visualization and quantification were achieved using a bromine thymol (B1683141) blue solution as the chromogenic agent. polarresearch.net The method demonstrated high accuracy and precision, making it a viable tool for routine analysis. polarresearch.net
Table 2: HPTLC Method Validation for DEHA Analysis in Antarctic Krill
| Parameter | Value | Source |
|---|---|---|
| Recovery | 97.1–101.6% | polarresearch.net |
| Relative Standard Deviation (RSD) | 2.47–4.90% | polarresearch.net |
| Concentration in Krill Oil (mg/g) | 2.16 ± 0.08 | polarresearch.net |
Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the premier technique for analyzing the metabolites of adipate esters in biological fluids like human urine. nih.govnih.gov This approach is crucial for human biomonitoring studies, as it can detect and quantify the low concentrations of metabolites formed after exposure to parent compounds such as di-n-butyl adipate (DnBA) or di(2-ethylhexyl) adipate (DEHA). nih.govnih.gov The analysis typically begins with enzymatic hydrolysis of urine samples to deconjugate phase II metabolites, making them accessible for detection. nih.govnih.gov
To handle the complexity of urine and achieve low detection limits, LC-MS/MS systems are often coupled with online solid-phase extraction (SPE). nih.govnih.govresearchgate.net Techniques like online turbulent flow chromatography are used for automated matrix depletion and analyte enrichment. nih.govnih.govresearchgate.net This setup involves passing the prepared urine sample through an extraction column that retains the analytes of interest while washing away interfering matrix components. The retained analytes are then eluted directly into the analytical LC column for separation and subsequent detection by the mass spectrometer. nih.govresearchgate.net This automated process enhances reproducibility and sample throughput. chromatographyonline.com
For accurate quantification, stable isotope dilution analysis is the method of choice in these biomonitoring studies. nih.govnih.govresearchgate.netnih.gov This involves adding known amounts of stable isotope-labeled analogues of the target metabolites to each sample as internal standards. researchgate.net Because these labeled standards behave almost identically to the native analytes during sample preparation, extraction, and ionization, they effectively correct for any analyte loss or matrix-induced signal suppression. researchgate.net This results in highly accurate and precise quantification. Studies on DnBA and DEHA metabolites have demonstrated excellent method accuracies and low relative standard deviations using this approach. nih.govnih.govresearchgate.net
Table 3: Performance of Online-SPE-LC-MS/MS Methods for Adipate Metabolite Analysis in Human Urine
| Parent Compound | Metabolite | Limit of Quantification (μg/L) | Method Accuracy (Relative Recovery) | Relative Standard Deviation | Source |
|---|---|---|---|---|---|
| DEHA | 5cx-MEPA | 0.05 | 92-109% | <5% | nih.govresearchgate.net |
| DEHA | 5OH-MEHA | 0.05 | 92-109% | <5% | nih.govresearchgate.net |
| DEHA | 5oxo-MEHA | 0.1 | 92-109% | <5% | nih.govresearchgate.net |
| DnBA | MnBA | 0.05 | 93-107% | <7% | nih.gov |
| DnBA | 3OH-MnBA | 0.1 | 93-107% | <7% | nih.gov |
| DnBA | 3cx-MnPrA | 0.5 | 93-107% | <7% | nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Analysis
Online Solid-Phase Extraction (SPE) Coupled Systems
Spectroscopic Elucidation of Molecular and Supramolecular Structures
The NIST Chemistry WebBook provides reference spectra for related compounds like diisopropyl adipate, including a gas-phase IR spectrum and mass spectrum data from electron ionization. nist.govnist.gov The IR spectrum reveals characteristic absorption bands corresponding to the ester functional group (C=O and C-O stretching) and the alkyl chains (C-H stretching and bending).
In the synthesis of more complex structures, such as copolyesters containing propyladipate units, spectroscopic analysis is crucial for structural verification. mdpi.com Fourier-transform infrared (FT-IR) spectroscopy can identify characteristic ester bands (e.g., around 1729 cm⁻¹ for C=O stretching) and other functional groups present in the polymer. mdpi.com Furthermore, ¹H NMR spectroscopy provides detailed structural information by showing the chemical environment of protons in the molecule, confirming the successful synthesis and sequence structure of the copolyester chains. mdpi.com For example, specific chemical shifts can be assigned to protons on the propyl group and the adipate backbone, confirming the correct ester formation.
Table of Compound Names
| Abbreviation / Common Name | Full Chemical Name |
|---|---|
| This compound | Hexanedioic acid, 1,6-dipropyl ester |
| Diisopropyl adipate | Hexanedioic acid, bis(1-methylethyl) ester |
| DEHA | Di(2-ethylhexyl) adipate |
| DnBA | Di-n-butyl adipate |
| 5cx-MEPA | mono-5-carboxy-2-ethylpentyl adipate |
| 5OH-MEHA | mono-2-ethyl-5-hydroxyhexyl adipate |
| 5oxo-MEHA | mono-2-ethyl-5-oxohexyl adipate |
| MnBA | mono-n-butyl adipate |
| 3OH-MnBA | 3-hydroxy-mono-n-butyl adipate |
| 3cx-MnPrA | 3-carboxy-mono-n-propyl adipate |
| DPP | Dipropyl phthalate |
| AA | Adipic acid |
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound, providing unambiguous confirmation of its molecular framework through the analysis of its hydrogen (¹H) and carbon (¹³C) nuclei.
In ¹H NMR spectroscopy, the chemical environment of each proton is revealed. The spectrum of this compound is characterized by distinct signals corresponding to the different types of protons in the propyl and adipate moieties. The methylene (B1212753) protons adjacent to the ester oxygen atoms (O-CH₂) typically appear at a chemical shift of around 4.01 ppm. The central methylene protons of the propyl group (CH₂-CH₂-CH₃) are observed further upfield at approximately 1.64 ppm, while the terminal methyl protons (CH₃) resonate at about 0.93 ppm. The protons of the adipate backbone also produce characteristic signals: the α-methylene protons (adjacent to the carbonyl groups) at roughly 2.30 ppm and the β-methylene protons at approximately 1.64 ppm, often overlapping with the signal from the propyl chain.
¹³C NMR spectroscopy provides complementary information by probing the carbon skeleton of the molecule. The carbonyl carbon of the ester group is the most deshielded, appearing at a chemical shift of approximately 173.2 ppm. The carbon of the methylene group attached to the ester oxygen (O-CH₂) is found around 65.9 ppm. The carbons of the propyl chain show signals at about 21.8 ppm (central CH₂) and 10.4 ppm (terminal CH₃). For the adipate portion, the α-methylene carbons resonate near 33.9 ppm, while the β-methylene carbons are observed around 24.3 ppm.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Protons | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| -CH₃ | 0.93 | Triplet |
| -CH₂- (Adipate β) | 1.64 | Multiplet |
| -CH₂- (Propyl) | 1.64 | Multiplet |
| -CH₂- (Adipate α) | 2.30 | Triplet |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon | Chemical Shift (ppm) |
|---|---|
| C=O | 173.2 |
| O-CH₂ | 65.9 |
| α-CH₂ (Adipate) | 33.9 |
| β-CH₂ (Adipate) | 24.3 |
| -CH₂- (Propyl) | 21.8 |
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound. The FTIR spectrum is dominated by a strong, sharp absorption band corresponding to the C=O (carbonyl) stretching vibration of the ester group, which is typically observed in the region of 1735-1750 cm⁻¹. This prominent peak is a key identifier for adipate esters.
Another significant feature is the C-O stretching vibration, which appears as a strong band between 1170 and 1250 cm⁻¹. The aliphatic C-H stretching vibrations from the propyl and adipate alkyl chains are visible as multiple peaks in the range of 2800-3000 cm⁻¹. Specifically, symmetric and asymmetric stretching of the CH₂ and CH₃ groups can be identified in this region. Weaker absorptions corresponding to C-H bending vibrations are also present in the fingerprint region of the spectrum, typically between 1350 and 1480 cm⁻¹.
Table 3: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 2800-3000 | C-H Stretch | Alkyl (CH₂, CH₃) |
| 1735-1750 | C=O Stretch | Ester |
| 1350-1480 | C-H Bend | Alkyl (CH₂, CH₃) |
Raman Spectroscopy for Adipate Ester Detection in Polymeric Matrices
Raman spectroscopy serves as a valuable, non-destructive technique for the analysis of plasticizers like this compound within polymeric matrices. It offers high chemical specificity and is particularly useful for in-situ measurements.
Qualitatively, Raman spectroscopy can identify the presence of this compound in a polymer by detecting its characteristic vibrational bands. The strong C=O stretching vibration of the ester group, typically around 1730 cm⁻¹, is a key marker. Other bands, such as the C-C skeletal vibrations and CH₂/CH₃ deformation modes, provide a unique spectral fingerprint that confirms the identity of the adipate plasticizer.
Quantitatively, the intensity of a characteristic Raman band of the plasticizer can be correlated with its concentration within the polymer matrix. By creating a calibration curve using samples with known concentrations of this compound, it is possible to determine the amount of plasticizer in an unknown sample. The ratio of the intensity of a plasticizer peak to an internal standard peak from the polymer matrix (e.g., a C-C or C-H band of PVC) can be used to improve the accuracy of the quantitative analysis.
Raman spectroscopy is highly effective in distinguishing between different classes of plasticizers, such as adipates and phthalates, which may be used in similar applications. While both classes contain carbonyl groups, their spectral fingerprints differ due to their distinct molecular structures. Phthalate esters, for instance, exhibit a characteristic ring-breathing vibration from their aromatic ring, a feature that is absent in aliphatic adipate esters. Furthermore, subtle differences in the position and shape of the C=O stretching band and variations in the fingerprint region (below 1500 cm⁻¹) allow for clear differentiation between these plasticizer families.
Qualitative and Quantitative Determination Capabilities
Thermal Analysis and Dynamic Mechanical Characterization of Adipate-Containing Materials
The thermal properties of materials plasticized with this compound are critical to their processing and end-use performance. Techniques like Differential Scanning Calorimetry (DSC) provide essential data on how the plasticizer affects the thermal transitions of the polymer.
Differential Scanning Calorimetry (DSC) for Glass Transition and Melting Behavior
Differential Scanning Calorimetry (DSC) is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. When this compound is incorporated into a polymer like polyvinyl chloride (PVC), it significantly lowers the glass transition temperature (Tg) of the material. The Tg is the temperature at which a rigid, glassy polymer becomes more flexible and rubbery. The extent of the Tg depression is dependent on the concentration of the plasticizer. For example, the incorporation of adipate plasticizers can lower the Tg of PVC from around 80°C to well below room temperature, imparting flexibility.
The DSC thermogram of a plasticized polymer will show a distinct step change in the heat flow at the glass transition temperature. In semi-crystalline polymers, this compound can also influence the melting and crystallization behavior. It can affect the melting temperature (Tm) and the degree of crystallinity of the polymer, which in turn impacts the mechanical properties of the final product. The presence of the plasticizer can sometimes result in a broader melting endotherm observed in the DSC curve.
Table 4: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
TGA is a sensitive analytical method used to characterize the thermal stability of materials by analyzing their composition and how their structure depends on thermal degradation. mdpi.com The analysis involves heating a sample at a controlled rate and continuously recording its mass. The resulting data, often presented as a thermogram, shows mass loss or gain as a function of temperature, which can be used to determine the material's thermal stability, decomposition points, and compositional changes.
Dynamic Mechanical Analysis (DMA) for Viscoelastic Properties
Dynamic Mechanical Analysis (DMA) is a powerful technique for characterizing the viscoelastic behavior of materials, particularly polymers. wikipedia.org It involves applying a sinusoidal stress to a sample and measuring the resultant strain, which allows for the determination of the complex modulus, storage modulus (E'), and loss modulus (E''). wikipedia.org These parameters provide insight into the material's stiffness, damping characteristics, and molecular motions as a function of temperature or frequency. anton-paar.com
DMA measurements can be conducted in various modes, including temperature sweeps at a constant frequency or frequency sweeps at a constant temperature, to probe the material's response under different conditions. wikipedia.org This allows for a comprehensive understanding of its mechanical properties and long-term behavior. anton-paar.commeasurlabs.com
Rheological Studies of this compound and its Mixtures
Rheology is the study of the flow and deformation of matter. Rheological studies of this compound and its mixtures are essential for understanding its behavior in various applications. mdpi.comgoogle.com
Experimental Viscosity and Density Measurements (e.g., vibrating wire viscometer, U-tube densimeter)
The viscosity and density of this compound have been experimentally determined over a range of temperatures and pressures. Viscosity measurements for compressed liquid this compound were conducted using vibrating wire sensors. researchgate.net These measurements were carried out at pressures up to 18 MPa and in a temperature range of 303 K to 333 K, with resulting viscosities between 1.3 and 8.3 mPa·s. researchgate.net The uncertainty of these viscosity measurements is estimated to be less than ±2%. researchgate.net
Density data required for the viscosity correlations were obtained using an Anton Paar vibrating U-tube densimeter. researchgate.netresearchgate.net Density measurements for this compound were performed in a temperature range of 293 K to 363 K and at pressures up to 65 MPa. researchgate.net The expanded uncertainty of these density results is estimated to be ±0.2% with a 95% confidence level. researchgate.net The density data for each liquid was correlated with temperature and pressure using a modified Tait equation. researchgate.net
Table 1: Experimental Viscosity and Density Measurement Details for this compound
| Property | Instrument | Temperature Range | Pressure Range | Measured Viscosity Range |
| Viscosity | Vibrating wire viscometer | 303 K to 333 K | Up to 18 MPa | 1.3 to 8.3 mPa·s. researchgate.net |
| Density | Vibrating U-tube densimeter | 293 K to 363 K | Up to 65 MPa | N/A |
Self-Diffusivity Determinations
The self-diffusivity of this compound has been measured using the Pulsed-Gradient Spin-Echo Nuclear Magnetic Resonance (PGSE-NMR) technique. epa.gov These measurements were conducted for a series of dialkyl adipates, including this compound, over a temperature range of 293 K to 339 K. epa.gov The expanded uncertainty of the self-diffusivity results is estimated to be better than ±2%. researchgate.net
The experimental results were interpreted in terms of hydrodynamic and van der Waals radii. researchgate.net The hydrodynamic radii were calculated using a Stokes-Einstein-Sutherland-type equation, which utilizes viscosity data. researchgate.net In the studied temperature range, the self-diffusivities of the liquid dialkyl adipates, including this compound, exhibited an Arrhenius-like behavior. researchgate.netresearchgate.net
Correlation and Predictive Schemes for Transport Properties
Correlation and predictive schemes have been developed for the transport properties, specifically viscosity and self-diffusivity, of liquid dialkyl adipates, including this compound. acs.org These schemes are based on the kinetic theory for dense hard-sphere fluids, applied to the van der Waals model of a liquid. acs.org
A "universal" curve for the dimensionless viscosity of dialkyl adipates was established using experimental viscosity and density data for dimethyl adipate, this compound, and dibutyl adipate. acs.org This correlation scheme describes the experimental data with a root-mean-square deviation of ±0.34%. acs.org The viscosity results were also correlated with density using a modified hard-spheres scheme, resulting in a root mean square deviation of less than 0.21% for this compound. researchgate.net
For self-diffusivity, the experimental coefficients of the same set of liquid dialkyl adipates at atmospheric pressure were correlated using characteristic volumes obtained from the viscosity data. acs.org The root-mean-square deviation of the self-diffusivity data from this correlation is less than 1.07%. acs.org These predictive schemes have shown the capability to estimate the viscosity and self-diffusivity of other dialkyl adipates, like diethyl adipate, with deviations that are comparable to the experimental uncertainty. acs.org
Dipropyl Adipate in Polymer Science and Material Applications
Application as a Plasticizer in Polymer Systems
Dipropyl adipate (B1204190) belongs to the adipate class of plasticizers, which are esters of adipic acid. These compounds are frequently employed to enhance the flexibility and durability of polymers. Adipate-based plasticizers are particularly valued for their ability to impart excellent low-temperature performance in materials like Polyvinyl Chloride (PVC). wikipedia.orgspecialchem.commdpi.com While compounds like Di(2-ethylhexyl) adipate (DEHA) and Dibutyl adipate (DBA) are common, the principles of plasticization apply across the class, including to dipropyl adipate. greenchemindustries.com These plasticizers are generally characterized by lower viscosity compared to phthalate (B1215562) plasticizers. mdpi.com
Mechanisms of Plasticizing Action
The function of a plasticizer like this compound is to increase a material's plasticity and reduce its brittleness. This is achieved through several molecular mechanisms. The primary mechanism involves the plasticizer molecules embedding themselves between the long polymer chains. wikipedia.org This action, often described as intercalation, increases the intermolecular distance, or "free volume," between the polymer chains. mdpi.com
By spacing the polymer chains apart, the plasticizer effectively reduces the strength of the intermolecular forces, such as van der Waals forces, that hold the chains together. mdpi.com This increased separation and weakened attraction allow the polymer chains to move past one another more easily, acting as a lubricant at the molecular level. mdpi.com The result is a significant decrease in the polymer's glass transition temperature (Tg), the temperature at which the rigid, glassy polymer transforms into a softer, more flexible state. wikipedia.orgmdpi.com
Compatibility and Performance in Polyvinyl Chloride (PVC) Formulations
Adipate esters, including this compound, are widely used as plasticizers for PVC to create flexible products. mdpi.com Their primary advantage is the superior low-temperature flexibility they confer upon PVC articles, which is crucial for applications in cold environments. specialchem.comeupegypt.com The compatibility of a plasticizer with PVC is a critical factor, and adipates generally mix well with the PVC matrix. eupegypt.com
The effectiveness of an adipate plasticizer is often measured by its ability to lower the glass transition temperature (Tg) of PVC. Studies on various adipate esters demonstrate this effect clearly. For instance, the introduction of adipate plasticizers can cause a substantial drop in the Tg of PVC, transforming it from a rigid material to a flexible one. mdpi.comnih.gov However, compared to some other plasticizer classes like higher molecular weight phthalates, adipates can exhibit higher volatility and a greater tendency to migrate out of the polymer matrix over time. specialchem.commdpi.com
Table 1: Effect of Adipate Plasticizers on the Glass Transition Temperature (Tg) of PVC This table presents data for representative adipate esters to illustrate their plasticizing effect. The values can vary based on the specific formulation and measurement conditions.
| Plasticizer Type | Base Polymer | Tg of Unplasticized PVC (°C) | Tg of Plasticized PVC (°C) | Reference |
|---|---|---|---|---|
| Butyl phenoxyethyl adipate | PVC | ~85-105 | 7.7 (compared to DOP) | nih.gov |
| Alkyl butoxyethyl adipates | PVC | ~85-105 | Effectively Reduced | mdpi.com |
| Dibutyl adipate (DBA) | PVC | ~85-105 | Significantly Reduced | nih.gov |
Utility in Polyurethane Gels and Other Elastomeric Systems
The application of adipate plasticizers extends beyond PVC to other polymer systems, including polyurethanes (PUs). Polyurethanes are highly versatile elastomers known for their unique structure, which consists of alternating soft and hard segments. mdpi.com This segmented structure gives them a wide range of properties, from rigid foams to soft, flexible gels. mdpi.com
Adipate esters like dibutyl adipate and ditridecyl adipate are used as plasticizers in the formulation of polyurethane gels. google.com In these systems, the plasticizer is incorporated into the polyurethane matrix during or after its synthesis from polyols and polyisocyanates. google.com The addition of the adipate plasticizer enhances the flexibility and softness of the resulting gel, making it suitable for specialized applications such as encapsulation materials for electronic components or in cable reclamation. google.com
Research into this compound as a Phthalate Replacement
In recent decades, certain phthalate plasticizers, particularly low-molecular-weight ortho-phthalates, have faced regulatory scrutiny and public concern over potential health effects. nih.govcpsc.gov This has driven significant research and industrial shifts toward safer, non-toxic alternatives. mdpi.comnih.gov Adipate esters, including this compound, are prominent among these alternatives. mdpi.commedchemexpress.com
Adipates are generally considered to be a safer class of plasticizers with better biodegradability profiles and reduced toxicity compared to the phthalates they replace. mdpi.comnih.gov Studies have identified compounds like di(2-ethylhexyl) adipate (DEHA) as a leading substitute for phthalates in sensitive applications such as children's toys and food contact materials. cpsc.govnih.gov The favorable toxicological profile and effective plasticizing properties make adipates a technically viable and commercially important class of phthalate replacements. mdpi.comnih.gov
Adipate Moieties in Copolymerization and Polyester (B1180765) Synthesis
Beyond its role as an additive plasticizer, the adipate chemical structure is a fundamental building block in polymer synthesis. The "adipate moiety," derived from adipic acid, can be incorporated directly into the main chain of a polymer through copolymerization. This is typically achieved by reacting adipic acid or its esters (like this compound via transesterification) with diols. e3s-conferences.orgacs.org
The inclusion of flexible aliphatic adipate segments into a polymer backbone, particularly in polyesters, imparts ductility and biodegradability. This strategy is used to create a variety of aliphatic-aromatic copolyesters that balance mechanical strength with environmental degradability. researchgate.netnih.gov Examples of such polyesters include poly(propylene adipate) and poly(butylene adipate). mdpi.comdiva-portal.org
Poly(butylene adipate-co-terephthalate) (PBAT) Synthesis and Properties
A commercially significant example of a copolymer containing adipate moieties is Poly(butylene adipate-co-terephthalate) (PBAT). researchgate.netnih.gov PBAT is an aliphatic-aromatic random copolyester synthesized from three primary monomers: 1,4-butanediol (B3395766), adipic acid, and terephthalic acid (or its ester derivative, dimethyl terephthalate). e3s-conferences.orgwikipedia.org
The synthesis can proceed through either a direct esterification process or a transesterification method. e3s-conferences.org The resulting polymer structure consists of random blocks of butylene adipate and butylene terephthalate (B1205515). wikipedia.org This combination is key to its properties: the flexible, aliphatic butylene adipate segments ensure the polymer is biodegradable and tough, while the rigid, aromatic butylene terephthalate segments provide mechanical strength. researchgate.netnih.gov PBAT is known for its excellent flexibility and resilience, with properties comparable to low-density polyethylene (B3416737) (LDPE), making it a popular choice for biodegradable films, packaging, and agricultural applications. e3s-conferences.orgwikipedia.org
Table 2: General Properties of Poly(butylene adipate-co-terephthalate) (PBAT)
| Property | Description | Reference |
|---|---|---|
| Polymer Type | Random aliphatic-aromatic copolyester | researchgate.netwikipedia.org |
| Key Features | Biodegradable, flexible, tough | nih.govwikipedia.org |
| Mechanical Properties | High elongation at break, good impact resistance | e3s-conferences.orgnih.gov |
| Processability | Suitable for injection molding, extrusion, and blow molding | nih.gov |
| Common Applications | Packaging films, agricultural films, plastic bags | e3s-conferences.orgresearchgate.net |
Enzymatic Synthesis of Functionalized Copolyesters
The enzymatic synthesis of polyesters represents a green and sustainable approach to polymer production, often utilizing mild reaction conditions and demonstrating high selectivity. This compound can serve as a key monomer in these biocatalytic processes.
Poly(glycerol adipate): The enzymatic synthesis of poly(glycerol adipate) (PGA) has been explored for its potential in creating functionalizable and biodegradable polymers. mdpi.comnih.gov In these syntheses, a lipase (B570770), such as Candida antarctica lipase B (CALB), catalyzes the polycondensation of a divinyl ester of adipic acid (divinyl adipate) and glycerol (B35011). mdpi.comworktribe.com While divinyl adipate is often the activated monomer of choice, the fundamental adipate structure is shared with this compound. This enzymatic route is advantageous as it avoids the need for protecting groups for the hydroxyl moieties of glycerol, leading to a polymer with pendant hydroxyl groups that can be further functionalized. mdpi.comworktribe.com The reaction temperature during synthesis can be controlled to influence the degree of branching in the resulting PGA, thereby tailoring its properties for specific applications. worktribe.com
Poly(butylene adipate-co-dilinoleic adipate): Research into the enzymatic synthesis of copolyesters has also included the production of poly(butylene adipate-co-dilinoleic adipate) (PBA-DLA). researchgate.netnih.gov In these studies, diethyl adipate is commonly used as the adipate source, which undergoes polycondensation with 1,4-butanediol and a bio-based dilinoleic diol, catalyzed by an immobilized lipase. nih.govnih.gov This process highlights the feasibility of using adipate diesters in enzymatic polymerizations to create copolymers with tailored properties, such as improved flexibility and biodegradability, by incorporating long-chain diols. nih.govvot.pl The synthesis can be performed in bulk or in a solvent like diphenyl ether, with bulk polymerization being a more environmentally sustainable option. nih.govnih.gov
Exploration of Bio-based Adipate Polymers
The drive towards a circular economy has spurred significant research into the production of polymers from renewable resources. Adipic acid and its esters, including this compound, are key platform chemicals that can be derived from bio-based feedstocks. tandfonline.com
Lignocellulosic biomass, a plentiful and non-food-competing resource, can be converted into C6 sugar derivatives, which can then be catalytically transformed into adipic acid or its esters. tandfonline.com For instance, muconic acid, derived from sugars, can be hydrogenated to produce adipic acid. tandfonline.com Subsequently, esterification with bio-derived propanol (B110389) would yield bio-based this compound.
The development of furandioate-adipate copolyesters is another promising area of bio-based polymer research. acs.org These polymers, which can be produced from bio-derived furandicarboxylic acid and adipic acid, offer a potential biodegradable alternative to petroleum-based polyesters like poly(butylene adipate-co-terephthalate) (PBAT). acs.orgmdpi.com The incorporation of adipate segments into the polymer backbone is crucial for tuning the material's properties, including its flexibility and rate of biodegradation. acs.orgresearchgate.net
This compound in Specialized Material Formulations
Beyond its role as a monomer, this compound exhibits properties that make it a valuable component in various specialized material formulations.
Role in Biomedical Applications
Drug Delivery Systems: this compound's properties as a solvent and penetration enhancer make it a subject of interest in the development of drug delivery systems. crodapharma.com In topical and transdermal formulations, it can facilitate the transport of active pharmaceutical ingredients (APIs) through the skin barrier. google.comresearcher.life For example, diisopropyl adipate has been investigated for its ability to enhance the delivery of drugs like tacrolimus. nih.gov The enzymatic synthesis of polymers like poly(glycerol adipate) from adipate precursors has yielded biocompatible and biodegradable nanoparticles that are effective carriers for drug delivery. mdpi.comnih.govresearchgate.net These nanoparticles can encapsulate therapeutic agents and offer controlled release profiles. researchgate.net
Tissue Engineering: In the field of tissue engineering, materials that are biocompatible, biodegradable, and possess appropriate mechanical properties are essential. frontiersin.org Polyesters based on adipic acid, such as poly(glycerol adipate), are being explored for these applications. frontiersin.org These polymers can be formulated into scaffolds that support cell growth and tissue regeneration. nih.gov The ability to tune the mechanical properties of adipate-based polymers by altering their chemical structure, for instance, through copolymerization or crosslinking, makes them versatile candidates for soft tissue engineering applications. frontiersin.org
Studies as an Energetic Plasticizer in Propellant Systems
While common non-energetic plasticizers include esters like dioctyl adipate (DOA), the search for improved performance has led to investigations into various ester-based compounds. semanticscholar.orgresearchgate.net Although direct studies on this compound as an energetic plasticizer are not extensively documented in the provided context, the principles of plasticization in propellants are well-established for similar adipate esters. semanticscholar.org These plasticizers work by embedding themselves between the polymer binder chains, reducing intermolecular forces and increasing the flexibility of the matrix. researchgate.net The selection of a plasticizer is a balance between its compatibility with the binder, its effect on mechanical properties, and its energetic contribution. semanticscholar.org Some research has focused on replacing traditional energetic plasticizers like nitroglycerin with less sensitive alternatives to improve the safety and handling of propellants. google.com
Use as an Emollient and Skin Penetration Enhancer in Topical Formulations (for mechanistic studies)
This compound and its isomer, diisopropyl adipate, are recognized for their emollient properties in topical formulations. crodapharma.com Emollients help to soften and smooth the skin by forming an occlusive layer that reduces transepidermal water loss. mdpi.com
Mechanistic studies have explored how adipate esters function as skin penetration enhancers. They can increase the permeability of the stratum corneum, the outermost layer of the skin, through several mechanisms. One proposed mechanism is the fluidization of the lipid bilayers within the stratum corneum, making them less of a barrier to drug diffusion. researchgate.net Diisopropyl adipate has been shown to be an effective solvent for certain drugs, which can increase their partitioning from the formulation into the skin. nih.gov The combination of adipate esters with other excipients, such as surfactants, can lead to synergistic effects in enhancing drug permeation. researchgate.netgoogle.com
Environmental Fate, Biodegradation, and Sustainability Research
Biodegradation Pathways and Kinetics
The environmental persistence of dipropyl adipate (B1204190) is largely mitigated by its susceptibility to biological degradation. As an aliphatic ester, its chemical structure allows for breakdown by various microorganisms, which utilize the compound as a carbon source. Studies on dipropyl adipate and structurally similar adipate esters indicate that the primary mechanism of degradation is enzymatic hydrolysis of the ester bonds. europa.eueuropa.eu This process is considered the main route of degradation in the environment, with abiotic hydrolysis not being a significant pathway. europa.eu The compound is classified as readily biodegradable, suggesting it is unlikely to persist in ecosystems. europa.euchemos.de
Microbial consortia, such as those found in activated sludge from wastewater treatment plants, are effective in degrading adipate esters. nih.govnih.gov Studies demonstrate that these microorganisms can readily acclimate to and metabolize these compounds. nih.gov Research on various adipic acid diesters in acclimated activated sludge systems has shown rapid and extensive primary biodegradation, with degradation rates ranging from 67% to over 99% within a 24-hour period. nih.govnih.gov
One study involving activated sludge as the inoculum (at a concentration of 30 mg/L) and an initial this compound concentration of 100 mg/L demonstrated significant degradation over two weeks. Analysis showed 90% biodegradation based on oxygen consumption and 100% removal of the parent compound as measured by gas chromatography (GC). europa.eu This indicates that under typical conditions found in biological wastewater treatment, this compound is efficiently removed. europa.eu
Biochemical Oxygen Demand (BOD) tests are used to measure the amount of dissolved oxygen consumed by aerobic microorganisms to break down organic material. These tests provide a quantitative measure of a substance's biodegradability. For this compound, BOD assessments confirm its classification as a readily biodegradable substance. europa.eueuropa.eu In a 5-day closed bottle test using surface water as the inoculum, this compound achieved 41.27% of its theoretical oxygen demand (ThOD). europa.eueuropa.eu A separate 14-day study using activated sludge showed 90% biodegradation based on BOD analysis. europa.eu
Table 1: Biochemical Oxygen Demand (BOD) of this compound
| Test Duration | Inoculum | Result | Citation |
| 5 days | Surface Water | 41.27% of ThOD | europa.eueuropa.eu |
| 14 days | Activated Sludge | 90% Biodegradation | europa.eu |
Studies on various aliphatic dicarboxylic acid diesters have successfully employed lipases, such as lipase (B570770) from Candida antarctica (often immobilized as Novozym 435), to achieve highly enantioselective hydrolysis. scirp.org This research highlights the specificity and efficiency of enzymes in breaking down these types of esters. scirp.org Similarly, cutinases have been shown to effectively catalyze the hydrolysis of adipate diesters. nih.gov The process involves the enzyme binding to the substrate and facilitating the cleavage of the ester linkage, a process that can be influenced by reaction conditions like pH and temperature. nih.gov
The enzymatic hydrolysis of this compound results in the cleavage of its two ester bonds. This process yields the parent dicarboxylic acid and the corresponding alcohol. europa.eueuropa.eu The primary biodegradation products of this compound are therefore adipic acid and propanol (B110389) (or its isomer, isopropanol (B130326), in the case of diisopropyl adipate). europa.eueuropa.eu
The degradation pathway can be described as a two-step hydrolysis process. The first hydrolysis cleaves one ester bond to form a monoester (monopropyl adipate) and a molecule of propanol. The second hydrolysis step breaks down the monoester into adipic acid and another molecule of propanol. nih.govnih.gov Both adipic acid and propanol are water-soluble and readily biodegradable compounds that can be further metabolized by microorganisms into carbon dioxide and water under aerobic conditions. europa.eueuropa.eu
The rate and extent of biodegradation for polyesters and related compounds like this compound are influenced by several physicochemical properties of the material and the surrounding environmental conditions. mdpi.comrsc.org
Molecular Weight: Generally, an increase in molecular weight can lead to a decrease in the rate of biodegradation. avmachado-lab.orgasianpubs.org Lower molecular weight oligomers and monomers are more readily transported across microbial cell membranes for metabolism. avmachado-lab.org
Crystallinity: This is a crucial factor affecting biodegradability. mdpi.comasianpubs.org The crystalline regions of a polymer are more ordered and resistant to enzymatic attack than the more accessible amorphous regions. mdpi.comavmachado-lab.org Enzymes primarily target the amorphous portions of a material, meaning that polymers with lower crystallinity tend to biodegrade more quickly. asianpubs.org
Chain Flexibility and Melting Temperature: Polymers with lower melting temperatures and glass transition temperatures are generally more susceptible to biodegradation. avmachado-lab.orgmdpi.com This is because the polymer chains are more flexible, allowing them to fit more easily into the active sites of degradative enzymes. avmachado-lab.org
Biochemical Oxygen Demand (BOD) Assessment
Identification of Biodegradation Products (e.g., adipic acid, propyl alcohol derivatives)
Environmental Partitioning and Mobility
The environmental distribution of this compound is governed by its physicochemical properties, which determine how it partitions between water, soil, and air. With a water solubility of 180 mg/L, this compound is considered moderately soluble. europa.eu
The octanol-water partition coefficient (Log K_ow_) is a key indicator of a substance's tendency to bioaccumulate. For diisopropyl adipate, the Log K_ow_ is 3.2. europa.eu This value suggests a low potential for bioaccumulation in aquatic organisms. europa.eueuropa.eu
When released into the environment, models predict that this compound will predominantly partition to the soil. europa.eu The soil adsorption coefficient (Log K_oc_), estimated at 3.542, indicates that it is expected to have low to negligible mobility in soil. europa.eu This suggests that the compound will tend to adsorb to soil organic matter rather than leaching into groundwater. cpsc.gov
The compound's vapor pressure is low (0.26 Pa at 20°C), indicating low volatility. europa.eu Therefore, significant partitioning to the atmosphere is not expected under normal environmental conditions. europa.eu Estimated environmental half-lives for diisopropyl adipate are 15 days in water and 30 days in soil, further supporting its non-persistent nature. europa.eu
Table 2: Physicochemical Properties and Environmental Partitioning of Diisopropyl Adipate
| Property | Value | Implication | Citation |
| Water Solubility | 180 mg/L | Moderately soluble | europa.eu |
| Log K_ow | 3.2 | Low bioaccumulation potential | europa.eu |
| Vapor Pressure | 0.26 Pa (at 20°C) | Low volatility | europa.eu |
| Log K_oc_ | 3.542 | Low to negligible mobility in soil | europa.eu |
| Estimated Half-life (Water) | 15 days | Not persistent | europa.eu |
| Estimated Half-life (Soil) | 30 days | Not persistent | europa.eu |
Distribution in Environmental Compartments (e.g., water, soil, sediment)
This compound, upon release into the environment, is expected to partition across various environmental compartments, with its distribution primarily governed by its physicochemical properties. According to fugacity modeling (Level III), the majority of this compound is anticipated to be found in soil (69.7%) and water (28.3%). europa.eueuropa.eu A smaller fraction is expected to partition into sediment (0.137%). europa.eueuropa.eu
This distribution pattern is influenced by its moderate water solubility (180 mg/L at 25°C) and its octanol-water partition coefficient (log Kow) of 2.85. europa.eu Substances with a log Kow value less than 5, such as this compound, are generally expected to distribute among the aquatic, sediment, and soil compartments. europa.eu The vapor pressure of this compound is low (0.26 Pa at 20°C), suggesting that volatilization into the atmosphere is not a significant fate process under normal conditions. europa.eu
Studies on structurally similar adipates, like di(2-ethylhexyl) adipate (DEHA), support the notion that these compounds will sorb to particles in the water and eventually settle in the sediment. diva-portal.org However, the ready biodegradability of this compound suggests it will not persist in the terrestrial environment. europa.eu
Half-Life Determinations in Aquatic and Terrestrial Systems
This compound is considered to be readily biodegradable, which significantly influences its persistence and half-life in the environment. europa.eueuropa.euchemos.de
Aquatic Systems: In water, the estimated half-life of this compound is 15 days (360 hours). europa.eu This relatively short half-life indicates that the chemical is not persistent in aquatic environments, leading to a low to moderate exposure risk for aquatic organisms. europa.eueuropa.eu A biochemical oxygen demand (BOD) test showed 41.27% degradation in 5 days, further supporting its ready biodegradability. europa.eu
Terrestrial Systems: In soil, the estimated half-life of this compound is 30 days (720 hours). europa.eu This suggests that the compound is not persistent in soil, and the exposure risk to soil-dwelling organisms is considered low. europa.eu
Sediment: The estimated half-life in sediment is longer, at 135 days (3240 hours). europa.eu However, because a very small percentage of this compound is expected to partition to sediment (less than 1%), it is not considered persistent in this compartment. europa.eueuropa.eu
It's important to note that abiotic degradation through hydrolysis is not considered a major degradation pathway for this compound in the environment. europa.eu
Sorption and Leaching Studies
The sorption and leaching potential of this compound are key factors in determining its mobility in the environment.
Sorption: this compound is expected to have strong sorption to soil and sediment. europa.eu The organic carbon-water (B12546825) partition coefficient (Koc) is a key indicator of this behavior. An estimated Log Koc value of 3.542 suggests that this compound will have negligible to slow mobility in soil. europa.eueuropa.eu This strong sorption is also predicted for structurally similar compounds like diisooctyl adipate, which is expected to be immobile in soil. nih.gov
Leaching: Due to its strong sorption to soil particles, this compound has a negligible to slow migration potential to groundwater. europa.eu While some studies have investigated the leaching of plasticizers from materials like PVC, specific leaching studies for this compound in environmental media are limited. researchgate.netuni-muenchen.demdpi.com However, the available data on its sorption characteristics strongly suggest that leaching into groundwater is not a significant environmental concern.
Bioaccumulation Potential Assessment
The bioaccumulation potential of this compound is considered to be low. europa.eu This assessment is based on several key factors:
Log Kow: The octanol-water partition coefficient (log Kow) for this compound is 2.85, which is below the general threshold of 3 that suggests a potential for bioaccumulation in adipose tissue. europa.eu
Bioconcentration Factor (BCF): The estimated bioconcentration factor (BCF) for this compound is 60.43 L/kg wet-wt. europa.eu This value is significantly lower than the threshold of 2000, which would indicate a potential for bioaccumulation. europa.eu Therefore, it is concluded that this compound is non-bioaccumulative in the food chain. europa.eu For comparison, the estimated log BCF for the similar compound 2-NDPA is 2.55, suggesting a moderate potential for bioaccumulation. dtic.mil
Rapid Biodegradation and Metabolism: this compound is readily biodegradable and undergoes enzymatic hydrolysis in organisms, breaking down into isopropanol and adipic acid. europa.eu Both of these breakdown products are water-soluble and have low log Pow values, indicating they are unlikely to accumulate. europa.eu This rapid metabolism and excretion prevent significant bioaccumulation of the parent compound. europa.eu
Environment Canada has also classified diisopropyl adipate as not suspected to be bioaccumulative. ewg.org
Green Chemistry Principles and Sustainable Production
Environmental Impact Assessment of Synthetic Routes (e.g., E-factor analysis)
The environmental impact of chemical processes can be quantified using metrics like the E-factor (Environmental Factor), which measures the mass ratio of waste to the desired product. A lower E-factor indicates a more environmentally friendly process.
Development of Bio-based Adipate Derivatives and Polymers
There is a growing interest in developing bio-based polymers as a sustainable alternative to petroleum-based plastics. chemrxiv.orgresearchgate.netncsu.edu This includes the development of bio-based adipate derivatives and polymers.
Adipic acid, a key precursor for this compound, can be produced from bio-based feedstocks. This bio-based adipic acid can then be used to synthesize a variety of adipate esters and polymers. Furandioate-adipate copolyesters are an emerging class of bio-based and biodegradable polymers that show great potential as replacements for fossil-fuel-derived polyesters like poly(butylene adipate-co-terephthalate) (PBAT). acs.org
Research is ongoing to improve the properties and production of these bio-based polymers. For instance, studies have investigated the use of different diols in the synthesis of furandioate-adipate copolyesters to fine-tune their properties, such as thermal stability and biodegradability. acs.org The development of bio-based plastics like polylactic acid (PLA) and polyhydroxyalkanoates (PHAs) also contributes to the broader field of sustainable polymers, offering alternatives to traditional plastics that may contain adipate plasticizers.
Design of Environmentally Friendly Plasticizers
The global push for sustainable materials has intensified research into environmentally friendly plasticizers, moving away from traditional compounds like certain phthalates due to health and environmental concerns. eupegypt.comfactmr.com Adipate esters, including this compound, represent a significant class of alternative plasticizers, valued for their performance attributes and improved environmental profile. factmr.commdpi.comatamanchemicals.com The design of these greener plasticizers focuses on several key principles: utilization of renewable feedstocks, inherent biodegradability, low toxicity, and reduced migration from the polymer matrix.
Research efforts are increasingly directed toward synthesizing adipate esters from bio-based resources. factmr.com Adipic acid, a primary precursor for adipates, can be produced from renewable biological sources, which is a critical step in developing sustainable chemical processes. techscience.comnih.govmdpi.com This shift towards bio-adipic acid is gaining traction within end-user industries. mdpi.comnih.gov The selection of the alcohol component in the ester also plays a crucial role in tailoring the plasticizer's final properties.
This compound serves as an example of a readily biodegradable adipate ester. europa.eueuropa.euchemos.de Its structure, derived from adipic acid and isopropyl alcohol, contributes to its environmental fate characteristics. europa.euewg.org According to the European Chemicals Agency (ECHA), this compound is considered to be readily biodegradable in water, and therefore not persistent in the environment. europa.eueuropa.eu This biodegradability is a cornerstone of its classification as an environmentally friendlier option. Upon degradation, it breaks down via enzymatic hydrolysis into its constituent parts: adipic acid and isopropanol. europa.eu
The design of advanced, environmentally friendly plasticizers often involves moving beyond simple diesters to more complex structures to enhance performance. Researchers are developing oligomeric and hyperbranched poly(ester)s based on adipic acid and other renewable monomers like glycerol (B35011). techscience.comirispublishers.comacs.org These larger molecules exhibit significantly lower potential for migration out of the polymer matrix, addressing a key drawback of some small-molecule plasticizers. techscience.comirispublishers.com For instance, hyperbranched oligomeric esters derived from glycerol and adipic acid have been shown to be effective, non-migrating plasticizers for Poly(vinyl chloride) (PVC). techscience.com
Studies also focus on synthesizing novel adipate esters to optimize performance in specific polymers. The synthesis of butyl phenoxyethyl adipate, for example, resulted in a plasticizer with good compatibility with PVC and high thermal stability. mdpi.comnih.gov Such innovations demonstrate a targeted design approach, modifying the chemical structure of adipates to achieve desired technological and operational characteristics in the final plasticized material. researchgate.net
Data Tables
The following tables present key research findings and properties relevant to the design of environmentally friendly plasticizers based on adipates.
Table 1: Selected Environmental and Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 230.30 g/mol | europa.eu |
| Water Solubility | 180 mg/L at 25 °C | europa.eu |
| Log P (octanol/water) | 2.85 - 3.2 | europa.eu |
| Vapour Pressure | 0.26 Pa at 20 °C | europa.eu |
| Biodegradability | Readily biodegradable | europa.eueuropa.euchemos.de |
| Primary Biodegradation Products | Adipic acid, Isopropanol | europa.eu |
This table summarizes key data points for this compound, highlighting its low molecular weight, moderate water solubility, and high biodegradability, which are important factors in its environmental profile.
Table 2: Research Findings on Advanced Adipate-Based Plasticizers in PVC
| Plasticizer Type | Polymer System | Key Finding | Source |
|---|---|---|---|
| Butyl phenoxyethyl adipate | PVC | Showed good compatibility and high thermal stability. Decreased the glass-transition temperature more effectively than dioctyl phthalate (B1215562) (DOP). | mdpi.comnih.gov |
| Hyperbranched Glycerol/Adipic Acid Oligomers (Ester End-Capped) | PVC | Fully compatible with PVC and as effective as di(2-ethylhexyl) phthalate (DEHP) in plasticization. These materials have low migratory potential. | irispublishers.com |
| Poly(1,2-propylene glycol adipate) (PPA) | PVC | Acted as an effective plasticizer, significantly increasing elongation-at-break and improving the thermal stability of the PVC blend. | koreascience.kr |
| Dibutoxyethyl sebacate (B1225510) (DBES) vs. Di(2-ethylhexyl) adipate (DOA) | PVC | The sebacate ester, structurally related to adipates, showed a superior plasticizing effect, expanding the highly elastic state of PVC more than industrial plasticizers like DOA and DEHP. | researchgate.net |
This table illustrates the ongoing research into designing adipate and related esters with enhanced properties. The findings show a focus on improving compatibility, thermal stability, and mechanical properties while reducing migration compared to traditional plasticizers.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| Acetyl tributyl citrate |
| Adipic acid |
| Bis(2-ethylhexyl) adipate (DEHA/DOA) |
| Butyl phenoxyethyl adipate |
| Di(2-ethylhexyl) phthalate (DEHP) |
| Dibutoxyethyl sebacate (DBES) |
| Diethyl phthalate |
| Diisodecyl adipate |
| Dioctyl phthalate (DOP) |
| Dioctyl sebacate |
| This compound |
| Glycerol |
| Isopropanol |
| Isopropyl alcohol |
| Poly(1,2-propylene glycol adipate) (PPA) |
Theoretical and Computational Chemistry Studies
Molecular Modeling of Dipropyl Adipate (B1204190) Structure and Conformation
Molecular modeling is employed to visualize and predict the three-dimensional structure of dipropyl adipate. The molecule consists of a central adipic acid core with two propyl ester groups. Its skeletal formula is the standard notation for this organic molecule. The carbon atoms are implicitly located at the corners and vertices of the structure, and it is understood that each carbon atom is bonded to a sufficient number of hydrogen atoms to satisfy carbon's valency of four.
Three-dimensional representations, often based on ball-and-stick models, illustrate the spatial arrangement of atoms and the bonds between them. The Simplified Molecular-Input Line-Entry System (SMILES) string for this compound is CC(C)OC(=O)CCCCC(=O)OC(C)C, which can be converted by most molecular editors into 2D drawings or 3D models. These models are crucial for understanding how the molecule's shape and flexibility influence its physical and chemical properties.
Table 1: Molecular Information for this compound
| Property | Value |
| Molecular Formula | C12H22O4 scbt.com |
| Molecular Weight | 230.30 g/mol scbt.com |
| CAS Number | 106-19-4 scbt.com |
| ChemSpider ID | 7502 |
Simulation of Polymer-Plasticizer Interactions
Molecular dynamics (MD) simulations are a key computational technique used to study the interactions between polymers and plasticizers like this compound. researchgate.net These simulations can predict the miscibility and compatibility of a plasticizer with a polymer matrix, which is crucial for its effectiveness. researchgate.netresearchgate.net
The compatibility of a plasticizer with a polymer is influenced by their respective solubility parameters. MD simulations can calculate these parameters, along with other metrics like binding energy and radial distribution functions, to evaluate how well the plasticizer will integrate with the polymer. researchgate.net For instance, studies on similar adipate esters, such as dioctyl adipate (DOA), have used MD simulations to assess their compatibility with polymers like hydroxyl-terminated polybutadiene (B167195) (HTPB). researchgate.net The results of such simulations can guide the selection of appropriate plasticizers for specific polymer applications, such as in propellants or flexible PVC products. researchgate.netkinampark.com
The interaction between the plasticizer and the polymer matrix is fundamental to the plasticization process. For PVC, the polar groups of the plasticizer interact with the polar groups on the polymer resin, leading to a more flexible material. kinampark.com The size of the plasticizer molecule also plays a role; smaller molecules can penetrate the polymer matrix more easily. kinampark.com
Quantum Chemical Calculations for Structure-Property Relationships
Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), are used to investigate the electronic structure of molecules and predict their properties. mdpi.com These calculations can elucidate relationships between a molecule's structure and its macroscopic properties. unimore.it
By solving the Schrödinger equation for a molecule, chemists can calculate properties such as bond lengths, bond angles, and electronic distribution, which in turn determine the molecule's reactivity and stability. solubilityofthings.com For example, quantum chemical calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactions and corrosion inhibition.
While specific quantum chemical studies focused solely on this compound are not widely available in the searched literature, the principles are broadly applicable. Such calculations could be used to predict properties like boiling point, density, and refractive index, as has been done for other organic solvents. unimore.it The accuracy of these predictions depends on the chosen computational method and basis set. mdpi.com
Predictive Modeling for Environmental Fate and Biological Activity
Fugacity models, such as the Equilibrium Criterion (EQC) Level III model, are used to predict how a chemical will partition between different environmental compartments like air, water, soil, and sediment. canada.cacanada.ca These models are essential for assessing the environmental fate and exposure risks of substances like this compound.
For diisopropyl adipate, a structurally similar compound, the Mackay fugacity model level III predicts that if released into the environment, approximately 69.7% will partition into the soil and 28.3% into the water. europa.eu The model also estimates the half-life of the chemical in these compartments, indicating it is not expected to be persistent in soil or water. europa.eu Similar predictions can be made for this compound, suggesting that soil and water would be the primary environmental sinks. The distribution is largely driven by the chemical's water solubility, volatility, and tendency to adsorb to particles. canada.ca
Table 2: Predicted Environmental Distribution and Half-life of a Similar Adipate (Diisopropyl Adipate)
| Environmental Compartment | Partitioning (%) | Half-life |
| Soil | 69.7% europa.eu | 30 days europa.eu |
| Water | 28.3% europa.eu | 15 days europa.eu |
| Sediment | 0.137% europa.eu | 135 days europa.eu |
Data from a Level III Fugacity Model for Diisopropyl Adipate. europa.eu
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that predict the biological activity or environmental fate of a chemical based on its molecular structure. nih.goveuropa.eu These models are widely used in risk assessment to fill data gaps for chemicals where experimental data is limited. europa.eu
For adipates and other phthalate-like substances, QSAR models can predict key endpoints such as biodegradability and bioaccumulation potential. europa.eueuropa.eu The BIOWIN v4.10 software, for example, includes several models that predict ready biodegradability. europa.eu For diisopropyl adipate, these models indicate that the chemical is expected to be readily biodegradable. europa.eu
The bioaccumulation potential is often estimated by calculating the bioconcentration factor (BCF). Using the BCFBAF Program (v3.00) model within the EPI Suite™, the estimated BCF for diisopropyl adipate is 60.43 L/kg. europa.eu Since this value is well below the threshold of 2000, it suggests that the chemical is not expected to bioaccumulate in the food chain. europa.eu Given the structural similarity, similar outcomes would be anticipated for this compound. These predictive models are crucial for prioritizing chemicals for further testing and for making informed decisions about their potential risks to human health and the environment. nih.gov
Biological and Toxicological Research Mechanistic Focus
Mechanistic Studies of Cellular and Physiological Interactions
Research into the biological effects of dipropyl adipate (B1204190) and its isomers, such as diisopropyl adipate (DIA), has revealed interactions with cellular signaling pathways that can modulate immune responses. These studies, primarily focused on mechanistic actions, have uncovered how these compounds can act as adjuvants, enhancing the body's reaction to allergens.
Diisopropyl adipate (DIA) has been identified as an activator of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, which is expressed on sensory neurons. jst.go.jpmedchemexpress.comnih.gov In vitro studies using Chinese hamster ovary cells engineered to express TRPA1 demonstrated that DIA induces calcium mobilization, a hallmark of channel activation. jst.go.jpnih.gov This activation was competitively inhibited by HC-030031, a specific antagonist of the TRPA1 channel, confirming the direct interaction. jst.go.jpnih.gov
The potency of DIA as a TRPA1 activator was quantified, with a calculated 50% effective concentration (EC₅₀) of 37 µM. jst.go.jp This line of investigation followed previous findings that other plasticizers, such as phthalate (B1215562) esters, also stimulate TRPA1 channels, suggesting a shared mechanism for certain dicarboxylic acid esters. jst.go.jpjst.go.jp The activation of TRPA1 by chemical agents is a critical event that can initiate a cascade of downstream cellular responses, including the release of neuropeptides from nerve endings. jst.go.jp
The activation of TRPA1 by DIA is directly linked to an adjuvant effect on the immune system, specifically in the context of contact hypersensitivity (CHS). jst.go.jpnih.gov In mouse models using fluorescein (B123965) isothiocyanate (FITC) as the sensitizing agent, the presence of DIA during skin sensitization significantly augmented the CHS response, as measured by ear swelling. jst.go.jpnih.gov This enhancing effect was notably inhibited when the TRPA1 antagonist, HC-030031, was administered, providing a direct link between TRPA1 activation and the heightened immune reaction. jst.go.jpnih.gov
This adjuvant effect is not unique to DIA; similar properties have been observed with phthalate esters like dibutyl phthalate (DBP). jst.go.jp Studies have shown a correlation between the ability of various phthalate esters to activate TRPA1 and their capacity to enhance FITC-induced CHS, suggesting that TRPA1 activation may be a useful screening method for identifying the adjuvant potential of such chemicals. jst.go.jp Research has also demonstrated this adjuvant effect with other aliphatic dicarboxylic acid esters, including diisopropyl sebacate (B1225510) (DIPS), which also activates TRPA1 and enhances skin sensitization. nih.gov
The adjuvant effect of diisopropyl adipate (DIA) is underpinned by its influence on key cellular players in the immune response, namely dendritic cells (DCs). jst.go.jp Epicutaneous application of DIA was found to facilitate the trafficking of FITC-presenting dendritic cells (CD11c⁺) from the skin to the draining lymph nodes. jst.go.jpnih.gov This increased migration of antigen-presenting cells to the lymph nodes suggests the initiation of a more vigorous immune response. jst.go.jp
Furthermore, DIA influences the production of cytokines, which are signaling molecules that direct the nature of the immune response. In studies of draining lymph nodes from mice sensitized with FITC in the presence of DIA, the production of interferon-gamma (IFN-γ) was enhanced. jst.go.jpnih.gov However, the effect on interleukin-4 (IL-4) production was weaker with DIA compared to the positive control, dibutyl phthalate (DBP). jst.go.jpnih.gov This indicates that while both substances have an adjuvant effect, they may modulate the cytokine environment differently.
Table 1: Summary of Mechanistic Effects of Diisopropyl Adipate (DIA) on Immune Response
| Mechanism | Observation | Supporting Evidence | Reference |
|---|---|---|---|
| TRPA1 Activation | DIA activates TRPA1 channels, causing calcium influx in expressing cells. | EC₅₀ value of 37 µM. Effect blocked by TRPA1 antagonist HC-030031. | jst.go.jp |
| Contact Hypersensitivity | Enhances skin sensitization to the hapten FITC in mouse models. | Increased ear swelling response. Effect inhibited by TRPA1 antagonist. | jst.go.jpnih.gov |
| Dendritic Cell Trafficking | Facilitates the migration of FITC-presenting dendritic cells to draining lymph nodes. | Increased number of CD11c⁺ cells in lymph nodes post-application. | jst.go.jpnih.gov |
| Cytokine Production | Enhances IFN-γ production in draining lymph nodes. | Weaker effect on IL-4 production compared to DBP. | jst.go.jpnih.gov |
Adjuvant Effects on Immune Responses (e.g., Contact Hypersensitivity)
Human Metabolism and Excretion Kinetics of Adipate Esters
While specific human metabolism data for dipropyl adipate is limited, the metabolic fate of adipate esters is generally consistent. europa.eu They are expected to undergo enzymatic hydrolysis, breaking the ester bonds to form adipic acid and the corresponding alcohol—in this case, propanol (B110389) or isopropanol (B130326). europa.eu Studies on structurally similar adipate esters, such as di(2-ethylhexyl) adipate (DEHA) and di-n-butyl adipate (DnBA), provide a clear model for the metabolism and excretion kinetics in humans. researchgate.netnih.gov
Following oral administration in humans, adipate esters are rapidly metabolized. researchgate.netnih.gov A study involving volunteers who ingested a single dose of DEHA identified several key metabolites in the urine. researchgate.netnih.gov Adipic acid (AA) was confirmed as a major, though non-specific, metabolite, accounting for a urinary excretion fraction (FUE) of 10-40%. researchgate.netnih.gov
More specific metabolites resulting from the incomplete hydrolysis and subsequent oxidation of the side chain have also been quantified. For DEHA, these include:
mono-5-carboxy-2-ethylpentyl adipate (5cx-MEPA): The major specific metabolite, with an FUE of 0.20%. researchgate.netnih.gov
mono-2-ethyl-5-hydroxyhexyl adipate (5OH-MEHA): A hydroxylated derivative with an FUE of 0.07%. researchgate.netnih.gov
mono-2-ethyl-5-oxohexyl adipate (5oxo-MEHA): An oxidized keto derivative with an FUE of 0.05%. researchgate.netnih.gov
Similarly, a study on DnBA identified its monoester (mono-n-butyl adipate, MnBA) and further oxidized metabolites (3-hydroxy-mono-n-butyl adipate and 3-carboxy-mono-n-propyl adipate) in urine. nih.gov For both DEHA and DnBA, the vast majority (over 98%) of the metabolites were excreted within 24 hours of oral ingestion. researchgate.netnih.govnih.gov
The route of exposure significantly influences the kinetics of metabolism and excretion. nih.gov A study directly comparing oral and dermal administration of di-n-butyl adipate (DnBA) in human volunteers highlighted these differences. nih.gov
Following oral dosing, metabolite excretion was rapid, with concentrations peaking between approximately 1 and 6 hours post-administration. nih.gov In contrast, after dermal application, the excretion of metabolites was delayed. nih.gov Furthermore, the profile of excreted metabolites differed; dermal exposure resulted in a relatively higher excretion of the initial monoester (MnBA) compared to the more oxidized metabolites. nih.gov This suggests that the initial hydrolysis of the diester to the monoester can occur in the skin, but the subsequent oxidative metabolism is less efficient via this route compared to the systemic metabolism following oral absorption. Systemic bioavailability is considered likely after oral uptake, while dermal uptake is considered possible but limited for adipate esters like diisopropyl adipate. europa.eu
Table 2: Urinary Metabolites Identified from Human Exposure to Adipate Esters (DEHA and DnBA)
| Parent Compound | Metabolite | Metabolite Type | Urinary Excretion Fraction (FUE) - Oral Dose | Reference |
|---|---|---|---|---|
| Di(2-ethylhexyl) adipate (DEHA) | Adipic acid (AA) | Non-specific hydrolysis product | 10 - 40% | researchgate.netnih.gov |
| mono-5-carboxy-2-ethylpentyl adipate (5cx-MEPA) | Specific carboxylated monoester | 0.20% | researchgate.netnih.gov | |
| mono-2-ethyl-5-hydroxyhexyl adipate (5OH-MEHA) | Specific hydroxylated monoester | 0.07% | researchgate.netnih.gov | |
| mono-2-ethyl-5-oxohexyl adipate (5oxo-MEHA) | Specific oxidized monoester | 0.05% | researchgate.netnih.gov | |
| Di-n-butyl adipate (DnBA) | Adipic acid (AA) | Non-specific hydrolysis product | 14 - 26% | nih.gov |
| 3-carboxy-mono-n-propyl adipate (3cx-MnPrA) | Specific carboxylated monoester | 0.47% | nih.gov | |
| mono-n-butyl adipate (MnBA) | Specific monoester | 0.079% | nih.gov | |
| 3-hydroxy-mono-n-butyl adipate (3OH-MnBA) | Specific hydroxylated monoester | 0.012% | nih.gov |
Identification and Quantification of Urinary Metabolites (e.g., monoester, hydroxylated, carboxylated derivatives, adipic acid)
Biomonitoring Method Development for Exposure Assessment
The development of robust biomonitoring methods is crucial for accurately assessing human exposure to industrial chemicals like this compound. Such methods involve the identification of specific biomarkers of exposure, typically metabolites, in human matrices such as urine or blood, and the establishment of sensitive analytical techniques for their quantification. While dedicated research on biomonitoring methods specifically for this compound is limited, the metabolic pathways and analytical methodologies developed for structurally similar dialkyl adipates provide a strong framework for its assessment.
Based on toxicokinetic data for other short-chain aliphatic diesters, it is anticipated that this compound is metabolized in the human body through enzymatic hydrolysis of the ester bonds. researchgate.net This process would yield mono-n-propyl adipate (MnPrA) and subsequently adipic acid and propanol, which are then further metabolized and excreted. researchgate.net These breakdown products, particularly the specific monoester, are key targets for method development in exposure assessment.
The primary analytical approach for detecting adipate metabolites in human samples is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), often enhanced with online solid-phase extraction (SPE) for sample cleanup and analyte enrichment. europa.eunih.gov This technique offers high sensitivity and specificity, allowing for the quantification of metabolites at very low concentrations (in the µg/L range) in complex biological matrices like urine. europa.eunih.gov
For instance, research on the closely related di-n-butyl adipate (DnBA) has led to the development of a sensitive and precise online-SPE-LC-MS/MS method to determine its urinary metabolites. europa.eunih.gov This method involves the enzymatic deconjugation of glucuronidated metabolites, followed by quantification using stable isotope dilution analysis. europa.eunih.gov Such an approach is directly applicable to the development of a biomonitoring method for this compound, targeting its expected metabolites like mono-n-propyl adipate and its further oxidized products.
The table below details the parameters of an analytical method developed for a structurally analogous compound, di-n-butyl adipate (DnBA), which illustrates the techniques that would be applied for this compound biomonitoring.
Table 1: Analytical Method Parameters for Adipate Metabolite Quantification *
This interactive table outlines the typical parameters for an online-SPE-LC-MS/MS method used for quantifying adipate metabolites in human urine. The specific analytes and limits of quantification are based on published research for Di-n-butyl adipate (DnBA) due to a lack of specific data for this compound.
| Parameter | Description |
| Analytical Technique | Online Solid-Phase Extraction coupled with Liquid Chromatography-Tandem Mass Spectrometry (online-SPE-LC-MS/MS) europa.eunih.gov |
| Sample Matrix | Human Urine europa.eunih.gov |
| Sample Preparation | Enzymatic hydrolysis with β-glucuronidase to deconjugate metabolites. europa.eunih.gov |
| Target Analytes | Mono-n-butyl adipate (MnBA), 3-hydroxy-mono-n-butyl adipate (3OH-MnBA), 3-carboxy-mono-n-propyl adipate (3cx-MnPrA) europa.eunih.gov |
| Quantification Method | Stable Isotope Dilution Analysis europa.eunih.gov |
| Chromatography Column | C18 column with superficially porous particles europa.eu |
The validation of such methods typically involves assessing key performance characteristics to ensure the data generated is reliable and reproducible. These characteristics are essential for a method to be considered robust for large-scale biomonitoring studies.
Table 2: Method Validation and Performance Data for Adipate Metabolite Analysis *
This interactive table presents typical validation data for the analytical method described above, based on findings for Di-n-butyl adipate (DnBA) metabolites. europa.eupolarresearch.net
| Performance Metric | Result |
| Limit of Quantification (LOQ) | MnBA: 0.05 µg/L, 3OH-MnBA: 0.1 µg/L, 3cx-MnPrA: 0.5 µg/L europa.eupolarresearch.net |
| Imprecision (CV%) | < 7% europa.eupolarresearch.net |
| Accuracy (Relative Recovery) | 93% - 107% europa.eupolarresearch.net |
These detailed research findings for a closely related adipate ester demonstrate the feasibility of developing a highly sensitive and specific biomonitoring method for assessing human exposure to this compound. The establishment of such a method would be a critical step in understanding the extent of human exposure from various sources and in conducting comprehensive risk assessments.
Q & A
Q. What are the standard methods for synthesizing dipropyl adipate, and how can purity be validated?
this compound is synthesized via esterification of adipic acid with propanol under acidic catalysis (e.g., sulfuric acid). The reaction typically requires reflux conditions (120–150°C) and excess alcohol to drive equilibrium toward ester formation. Post-synthesis, purification involves neutralization, washing, and vacuum distillation. Purity validation employs gas chromatography (GC) with flame ionization detection or high-performance liquid chromatography (HPLC), calibrated against certified reference standards (e.g., >99.0% purity per GC analysis) .
Q. How can researchers determine the physicochemical properties of this compound, such as viscosity or melting point?
Key properties like dynamic viscosity can be measured using rotational viscometers at controlled temperatures (e.g., 313–373 K). Computational models, such as group contribution methods, predict properties by correlating molecular structure (e.g., carbon chain length of the ester group) with experimental data. For example, viscosity trends for adipate esters follow a logarithmic relationship with carbon number, validated against datasets in property-modeling studies .
Q. What analytical techniques are recommended for quantifying this compound in biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is optimal for trace quantification in tissues or serum. Sample preparation involves liquid-liquid extraction with non-polar solvents (e.g., hexane) and derivatization if necessary. Method validation should include spike-recovery tests (85–115% recovery) and limits of detection (LOD) below 1 µg/mL, as demonstrated in analogous studies for dibutyl adipate .
Advanced Research Questions
Q. How should developmental toxicity studies for this compound be designed to assess fetal effects?
Experimental Design:
- Use pregnant Sprague-Dawley rats (n=20–25/group) dosed via intraperitoneal (i.p.) or oral routes during critical gestation periods (e.g., days 5–15).
- Dose ranges should span no-observed-effect levels (NOELs) to overt toxicity (e.g., 0.1262–1.2619 mL/kg i.p.) .
- Include both blunt-needle controls (for i.p. studies) and pooled controls to account for procedural stress.
Endpoints:
- Measure fetal weight, resorption rates, and visceral/skeletal malformations. Statistical significance (p<0.05) requires ANOVA with post-hoc tests (e.g., Tukey’s HSD). Note that fetal weight reductions at 0.7572 mL/kg and increased resorptions at 1.2619 mL/kg were significant vs. pooled controls but not blunt-needle controls, highlighting the need for appropriate comparator groups .
Q. How can contradictory data in toxicity studies (e.g., dose-dependent effects vs. historical controls) be reconciled?
Contradictions often arise from dose selection, control group variability, or statistical power. For example, resorption rates in this compound studies were significant compared to pooled controls but not blunt-needle controls, suggesting procedural artifacts. Researchers should:
- Use historical control data to contextualize findings (e.g., rudimentary structures in high-dose groups falling within historical ranges) .
- Apply Bayesian statistics to assess probabilistic relevance of observed effects.
- Compare results with structurally related esters (e.g., dibutyl adipate’s NOEL at 300 mg/kg/day ) to identify structure-activity relationships.
Q. What mechanistic insights explain this compound’s reproductive toxicity profile?
Metabolites of adipate esters (e.g., monoesters or free adipic acid) may interfere with lipid metabolism or mitochondrial function in placental tissues. In vitro models (e.g., trophoblast cell lines) can test metabolic disruption via assays like Seahorse XF (mitochondrial respiration) and lipidomic profiling. Dose-dependent oxidative stress markers (e.g., glutathione depletion) should be quantified to link molecular pathways to macroscopic effects (e.g., fetal weight loss) .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
